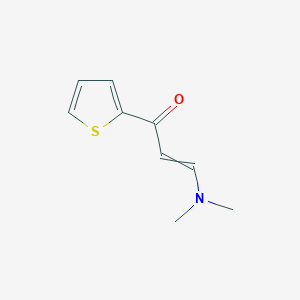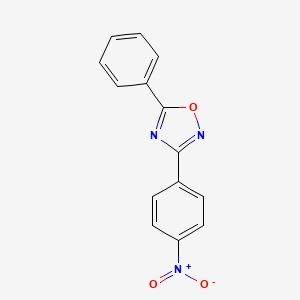
5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid is an organic compound characterized by a methoxy-substituted phenyl ring attached to a penta-2,4-dienoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing efficient catalysts and reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, hydroxylated, and alkylated compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-phenyl-penta-2,4-dienoic acid
- 4-Methoxy-phenyl-penta-2,4-dienoic acid
- 5-(3-Hydroxy-phenyl)-penta-2,4-dienoic acid
Uniqueness
5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14) |
Clave InChI |
XVWJWKYAUAINIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=CC=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE](/img/structure/B8804760.png)
![2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid](/img/structure/B8804768.png)


![methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B8804800.png)
